LX-2761 - 1610954-97-6

LX-2761

Catalog Number: EVT-274811
CAS Number: 1610954-97-6
Molecular Formula: C32H47N3O6S
Molecular Weight: 601.803
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LX2761 is a locally acting SGLT1 inhibitor that is highly potent in vitro and delays intestinal glucose absorption in vivo to improve glycemic control. LX2761 has hSGLt1 2.2 nM; hSGLT2 2.7 nM and F% =<2. LX2761 is a very potent, chemically stable, and luminally restricted molecule that achieved proof of concept in OGTT at very low doses. LX2761 was designed to remain in the intestine after oral delivery to inhibit SGLT1 locally without affecting the SGLT1/2 mechanism in the kidney.
Source and Classification

LX-2761 was developed as part of research efforts aimed at finding effective SGLT inhibitors to treat diabetes. It belongs to a class of compounds known as SGLT inhibitors, which are designed to block the reabsorption of glucose in the kidneys and intestines. The chemical structure of LX-2761 is characterized by its high affinity for SGLT1, with an IC50 value of approximately 2.2 nM, indicating its potency in inhibiting this transporter .

Synthesis Analysis

The synthesis of LX-2761 involves multiple chemical reactions that incorporate various functional groups essential for its activity as an SGLT inhibitor. Although specific synthetic pathways are proprietary and not fully disclosed in the literature, it typically includes:

  • Formation of key intermediates: The synthesis likely begins with simpler organic compounds that undergo transformations such as alkylation, acylation, and cyclization.
  • Purification and characterization: After synthesis, the compound is purified using techniques like chromatography to ensure high purity (>98%) . Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity.
Molecular Structure Analysis

The molecular structure of LX-2761 reveals several critical features that contribute to its function:

  • Chemical Formula: C₁₈H₂₃N₃O₅S
  • Molecular Weight: 393.45 g/mol
  • Structural Components: The compound contains a sugar moiety that mimics glucose, which is crucial for binding to the SGLT1 transporter. The presence of a dimethylamino group enhances its interaction with the transporter .

Structural Data

Cryo-electron microscopy studies have elucidated how LX-2761 interacts with the human SGLT1 transporter. The inhibitor binds within the substrate-binding site and stabilizes the outward-open conformation of SGLT1, effectively blocking glucose transport .

Chemical Reactions Analysis

LX-2761 undergoes various chemical reactions during its interaction with SGLT1:

  • Binding Mechanism: The inhibitor fits into the substrate-binding pocket of SGLT1, preventing glucose from entering. It interacts through multiple hydrogen bonds and hydrophobic interactions with key residues within the binding site .
  • Conformational Changes: Upon binding, LX-2761 induces significant conformational changes in SGLT1, transitioning it from an outward-open state to a blocked conformation, thus inhibiting its function .
Mechanism of Action

The mechanism by which LX-2761 exerts its inhibitory effect on SGLT1 involves several steps:

  1. Binding: LX-2761 binds to the substrate-binding site of SGLT1.
  2. Conformational Stabilization: This binding stabilizes the outward-open conformation of the transporter.
  3. Blocking Transport Pathways: By occupying the binding site, LX-2761 obstructs both glucose transport and water permeation pathways through SGLT1 .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LX-2761 is typically presented as a solid powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits good chemical stability under standard laboratory conditions.
  • Reactivity: LX-2761's reactivity profile indicates it primarily interacts through non-covalent interactions within biological systems.

Relevant Data

The compound has been characterized for its purity and stability using standard analytical techniques, confirming its suitability for research applications .

Applications

LX-2761 is primarily used in scientific research focused on:

  • Diabetes Treatment Research: Investigating its potential as a therapeutic agent for diabetes management by reducing glucose absorption in the intestines.
  • Transport Mechanism Studies: Understanding the structural dynamics and transport mechanisms of sodium-dependent glucose cotransporters.

Research continues into optimizing LX-2761's efficacy and exploring its role in clinical settings for metabolic disorders related to glucose regulation .

Introduction to LX-2761

Chemical Identity and Nomenclature

LX-2761 possesses a defined chemical identity with systematic nomenclature and established identifiers essential for scientific reproducibility and regulatory documentation.

Table 1: Chemical Identity Profile of LX-2761

PropertyValue
CAS Registry Number1610954-97-6
Molecular FormulaC~32~H~47~N~3~O~6~S
Systematic IUPAC NameN-[2-(Dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide
Alternative DesignationsLX2761; Lx-2761; Chembl4074614; Schembl15741132; Bdbm176714
Molecular Weight601.80 g/mol
SMILES NotationCC1=CC=C([C@H]2C@HC@@HC@HC@@HO2)C=C1CC3=CC=C(CCCC(NC(C(NCCN(C)C)=O)(C)C)=O)C=C3

The compound's structural complexity is evidenced by its extended carbon chain (32 carbons), multiple chiral centers (specified stereochemistry at positions 2S,3R,4R,5S,6R), and presence of thioglycosidic linkage (methylsulfanyl group) [1] [3]. Its chemical stability under physiological conditions is a noted characteristic enabling consistent activity in the gastrointestinal environment [1].

Structural Characteristics and Molecular Design

The molecular architecture of LX-2761 integrates three distinct domains working cooperatively to achieve potent and selective transporter inhibition.

Table 2: Functional Domains of LX-2761

Structural DomainKey FeaturesFunctional Role
Thioglycoside CoreModified glucose moiety with sulfur substitution at anomeric carbon; Stereospecific 3,4,5-trihydroxy configurationMimics natural glucose stereochemistry; Engages SGLT substrate-binding pocket
Aromatic Linker SystemBiphenyl-methylbutane spacer; Hydrophobic characterPositions inhibitor deep within transporter vestibule; Enhances binding affinity
Hydrophilic PharmacophoreDimethylaminoethyl-propanamide terminus; Ionizable tertiary amineProvides solubility; Contributes to low systemic absorption

X-ray crystallographic and cryo-EM analyses reveal that LX-2761 binds within the substrate translocation pathway of SGLT proteins. The thioglycoside moiety forms critical hydrogen bonds with conserved residues (Q457, N78, S396) in the SGLT1 binding pocket, effectively mimicking the natural substrate glucose [7]. The aromatic biphenyl extension occupies a hydrophobic subpocket, creating additional van der Waals contacts with residues lining the extracellular vestibule (F101, M283, F453) [4] [7]. This dual binding strategy enables LX-2761 to mechanistically lock the transporter in an outward-open conformation, preventing the conformational shift necessary for glucose translocation [7] [10].

The compound's design incorporates strategic polarity – sufficient hydrophilicity to restrict systemic absorption after oral administration, yet adequate lipophilicity to interact with membrane-embedded transporters. This engineered dichotomy ensures predominant activity within the gastrointestinal lumen, aligning with its therapeutic objective of localized SGLT1 inhibition [5].

Pharmacological Classification as a Dual SGLT1/SGLT2 Inhibitor

LX-2761 exhibits balanced inhibitory activity against both major sodium-glucose cotransporters, qualifying it as a dual SGLT1/SGLT2 inhibitor. Biochemical assays demonstrate nanomolar potency against human isoforms:

Table 3: Inhibitory Activity Profile of LX-2761

Transporter IsoformIC₅₀ ValueExperimental SystemSelectivity Ratio (SGLT2/SGLT1)
hSGLT12.2 ± 0.7 nMInhibition of [¹⁴C]-AMG uptake in HA-tagged hSGLT1-expressing HEK293 cells1.23
hSGLT22.7 ± 0.8 nMInhibition of [¹⁴C]-AMG uptake in HA-tagged hSGLT2-expressing HEK293 cells-
mSGLT1ComparableSpecies cross-reactivity assessmentNot calculated
rSGLT1ComparableSpecies cross-reactivity assessmentNot calculated
dSGLT1ComparableSpecies cross-reactivity assessmentNot calculated

Despite nearly equipotent inhibition at the molecular level, LX-2761 achieves functional selectivity for intestinal SGLT1 in vivo through pharmacokinetic compartmentalization. Its minimal systemic exposure (low oral bioavailability) prevents significant interaction with renal SGLT2, confining pharmacological activity predominantly to the gastrointestinal tract [1] [5]. This spatial selectivity differentiates LX-2761 from systemically absorbed dual inhibitors like sotagliflozin (SGLT2 IC₅₀ = 1.8 nM; SGLT1 IC₅₀ = 36 nM) [9].

Mechanistically, intestinal SGLT1 inhibition by LX-2761 delays glucose absorption, reducing postprandial hyperglycemia. Additionally, undigested glucose reaching the distal intestine stimulates enteroendocrine responses, increasing circulating levels of glucagon-like peptide-1 (GLP-1) and peptide YY – hormones involved in satiety and glucose regulation [5] [9]. This dual-pathway modulation (direct absorption blockade + indirect incretin effect) represents a unique therapeutic approach for glycemic control.

Development Status: LX-2761 has progressed to Phase I clinical evaluation for type 2 diabetes mellitus (NCT not disclosed in sources), representing the initial stage of human testing [8]. Preclinical data generated in murine models demonstrate significant reductions in postprandial glucose excursions and improvements in glycemic control without inducing significant glucosuria, consistent with its mechanism as a gut-restricted agent [5] [8].

Table 4: Comparison with Reference SGLT Inhibitors

InhibitorSGLT1 IC₅₀SGLT2 IC₅₀Clinical StatusPrimary Action Site
LX-27612.2 nM2.7 nMPhase I (2025)Intestinal lumen
Phlorizin~300 nM~100 nMNot developed (natural)Systemic (non-selective)
Sotagliflozin36 nM1.8 nMApproved (2022)Systemic (renal/intestinal)
MizagliflozinSelective>1000 nMInvestigationalIntestinal lumen

Properties

CAS Number

1610954-97-6

Product Name

LX-2761

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide

Molecular Formula

C32H47N3O6S

Molecular Weight

601.803

InChI

InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1

InChI Key

BNPZTRDIESRGTC-IXYVTWBDSA-N

SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C

Solubility

Soluble in DMSO

Synonyms

LX2761; LX-2761; LX 2761.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.